molecular formula C22H28N2O B6000904 N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

Cat. No.: B6000904
M. Wt: 336.5 g/mol
InChI Key: GHUNDMFORQYXGM-UHFFFAOYSA-N
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Description

N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core structure, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the alkylation of 3,4-dimethylphenyl ethylamine with a suitable benzoyl chloride derivative, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide core, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(MORPHOLIN-1-YL)METHYL]BENZAMIDE
  • N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE

Uniqueness

N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine moiety, for instance, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-16-6-9-21(14-17(16)2)18(3)23-22(25)20-10-7-19(8-11-20)15-24-12-4-5-13-24/h6-11,14,18H,4-5,12-13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUNDMFORQYXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)CN3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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